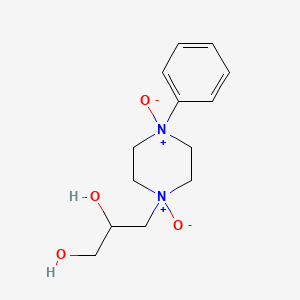
D,L-Dropropizine N,N-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-Dropropizine N,N-Dioxide is a chemical compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . It is a derivative of dropropizine, a known antitussive agent used to suppress cough. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a dihydroxypropyl group, along with two N-oxide functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Dropropizine N,N-Dioxide typically involves the oxidation of dropropizine. One common method includes the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N,N-dioxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
D,L-Dropropizine N,N-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide functionalities back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Dropropizine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
D,L-Dropropizine N,N-Dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of D,L-Dropropizine N,N-Dioxide involves its interaction with peripheral sensory receptors in the respiratory tract. It acts as a peripheral antitussive agent by inhibiting the cough reflex at the sensory nerve endings. The compound does not exert central nervous system effects, making it a safer alternative to centrally acting antitussive agents .
Comparison with Similar Compounds
Similar Compounds
Levodropropizine N,N-Dioxide: A stereoisomer with similar antitussive properties.
Dropropizine: The parent compound without the N-oxide functionalities.
Uniqueness
D,L-Dropropizine N,N-Dioxide is unique due to its dual N-oxide functionalities, which enhance its solubility and potentially its biological activity. Compared to levodropropizine N,N-dioxide, it is a racemic mixture, offering a broader range of biological interactions .
Properties
CAS No. |
152237-41-7 |
|---|---|
Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-(1,4-dioxido-4-phenylpiperazine-1,4-diium-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O4/c16-11-13(17)10-14(18)6-8-15(19,9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 |
InChI Key |
ORQHBRZAGJIZCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC[N+]1(CC(CO)O)[O-])(C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


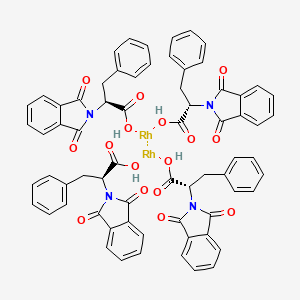

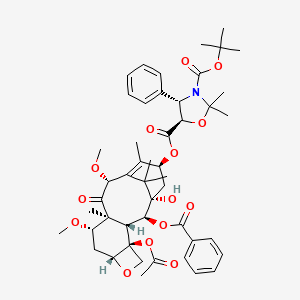
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)

![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)



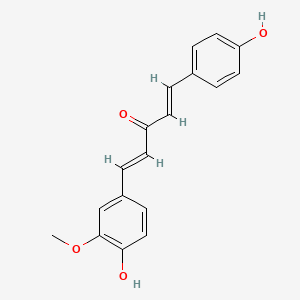
![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
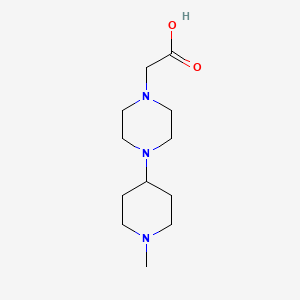
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
